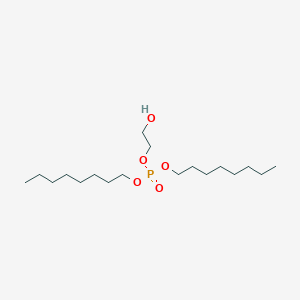
2-Hydroxyethyl dioctyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl dioctyl phosphate is an organophosphorus compound with the molecular formula C18H39O5P. It is a phosphate ester that is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a plasticizer, flame retardant, and lubricant additive.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl dioctyl phosphate can be synthesized through the esterification of phosphoric acid with 2-hydroxyethanol and dioctyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is then heated to promote the esterification reaction, and the product is purified through distillation and other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyethyl dioctyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the ester bond and the formation of phosphoric acid and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of phosphoric acid derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines, resulting in the formation of substituted phosphate esters.
Major Products Formed:
- Hydrolysis products include phosphoric acid and dioctyl alcohol.
- Oxidation products include various phosphoric acid derivatives.
- Substitution reactions yield substituted phosphate esters.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl dioctyl phosphate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: The compound is studied for its potential use in biological systems, including as a component in biomaterials.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its biocompatibility in medical devices.
Industry: It is widely used as a flame retardant, lubricant additive, and plasticizer in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-hydroxyethyl dioctyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a plasticizer by embedding itself within polymer matrices, thereby increasing their flexibility and durability. In biological systems, it may interact with cellular membranes and proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) phthalate: Another commonly used plasticizer with similar applications in the polymer industry.
Tris(2-chloroethyl) phosphate: A flame retardant with similar chemical properties and industrial uses.
2-Hydroxyethyl phosphate: A simpler phosphate ester with similar reactivity but different applications.
Uniqueness: 2-Hydroxyethyl dioctyl phosphate is unique due to its combination of hydrophilic and hydrophobic properties, making it an effective plasticizer and flame retardant. Its ability to undergo various chemical reactions also makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
10525-87-8 |
|---|---|
Fórmula molecular |
C18H39O5P |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-hydroxyethyl dioctyl phosphate |
InChI |
InChI=1S/C18H39O5P/c1-3-5-7-9-11-13-16-21-24(20,23-18-15-19)22-17-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3 |
Clave InChI |
NNKQYDOXBOCFAU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOP(=O)(OCCCCCCCC)OCCO |
Números CAS relacionados |
57344-02-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















